Cas no 1185056-93-2 (3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine)

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine structure
1185056-93-2 structure
Product Name:3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine
CAS No:1185056-93-2
MF:C12H15N3
MW:201.267602205276
MDL:MFCD08572132
CID:1068423
PubChem ID:11816505
Update Time:2025-11-01

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine Chemical and Physical Properties

Names and Identifiers

    • [3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine dihydrochloride
    • 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
    • [3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine
    • [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine
    • [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
    • AKOS003237289
    • ALBB-011834
    • 741717-65-7
    • LS-03710
    • EN300-2182736
    • 1185056-93-2
    • (3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
    • 1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
    • MFCD08572132
    • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine
    • MDL: MFCD08572132
    • Inchi: 1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3
    • InChI Key: ZJVOENCSXHJOQL-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(C)=N1)C1=CC=CC(CN)=C1

Computed Properties

  • Exact Mass: 201.126597491g/mol
  • Monoisotopic Mass: 201.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.8Ų

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B430088-5mg
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine
1185056-93-2
5mg
$ 50.00 2022-06-07
TRC
B430088-10mg
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine
1185056-93-2
10mg
$ 65.00 2022-06-07
TRC
B430088-50mg
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine
1185056-93-2
50mg
$ 115.00 2022-06-07
abcr
AB407485-500 mg
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine
1185056-93-2
500MG
€254.60 2023-02-03
abcr
AB407485-1 g
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine
1185056-93-2
1g
€322.50 2023-04-25
abcr
AB407485-5 g
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine
1185056-93-2
5g
€907.00 2023-04-25
Chemenu
CM382133-1g
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
1185056-93-2 95%+
1g
$282 2023-01-03
Chemenu
CM382133-5g
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
1185056-93-2 95%+
5g
$752 2023-01-03
abcr
AB407485-500mg
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine; .
1185056-93-2
500mg
€269.00 2025-02-17
abcr
AB407485-1g
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine; .
1185056-93-2
1g
€317.00 2025-02-17

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1185056-93-2)3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine
Order Number:A1106393
Stock Status:in Stock
Quantity:10g/5g/1g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:45
Price ($):804.0/520.0/188.0/159.0
Email:sales@amadischem.com

Additional information on 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine

Professional Introduction to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine (CAS No: 1185056-93-2)

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1185056-93-2, has garnered considerable attention due to its potential applications in drug development and medicinal research. The molecular structure of this amine derivative incorporates a pyrazole ring and a benzylamine moiety, which are both critical for its biological activity and interaction with biological targets.

The pyrazole ring, a five-membered heterocyclic compound containing nitrogen atoms, is known for its versatility in medicinal chemistry. In particular, the 3,5-dimethyl substitution pattern enhances the stability and reactivity of the pyrazole core, making it an attractive scaffold for designing novel bioactive molecules. The benzylamine group, on the other hand, contributes to the compound's solubility and binding affinity towards various biological receptors. This combination of structural features makes 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine a promising candidate for further exploration in pharmacological studies.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. Pyrazole derivatives, including those with dimethyl substitutions, have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. For instance, research has demonstrated that certain pyrazole-based compounds can modulate enzyme activity and interfere with signaling pathways involved in disease progression. The benzylamine moiety further enhances these properties by improving metabolic stability and reducing toxicity.

In the context of contemporary pharmaceutical research, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine has been investigated for its potential role in treating neurological disorders. Studies have shown that this compound can interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as depression and anxiety. The dimethylpyrazole moiety is particularly noteworthy for its ability to cross the blood-brain barrier, facilitating intracellular delivery and action.

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent standards required for pharmaceutical applications.

The pharmacokinetic properties of this compound are also of great interest. Preliminary studies indicate that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical use. Additionally, its chemical structure allows for modifications that could optimize pharmacokinetic profiles further. For example, incorporating fluorine atoms or other halogen substituents could enhance binding affinity while maintaining solubility.

From a computational chemistry perspective, molecular modeling techniques have been utilized to predict the binding interactions of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine with target proteins. These simulations provide valuable insights into the compound's mechanism of action and help guide structural optimization efforts. By integrating experimental data with computational predictions, researchers can accelerate the development of novel therapeutics.

The safety profile of this compound is another critical consideration. Toxicological studies have been conducted to assess its potential side effects and determine safe dosage ranges. Preliminary results suggest that it exhibits low toxicity at therapeutic concentrations but may require further evaluation to rule out any long-term adverse effects.

The future directions for research on 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine are numerous and exciting. Ongoing studies aim to explore its efficacy in preclinical models of various diseases and to identify new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and eventually bring new treatments to patients in need.

In conclusion, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and other diseases make it a valuable compound for further research and development. As our understanding of its pharmacological properties continues to grow, so too will its role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1185056-93-2)3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine
A1106393
Purity:99%/99%/99%/99%
Quantity:10g/5g/1g/500mg
Price ($):804.0/520.0/188.0/159.0
Email